2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride
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Overview
Description
2-(1H-1,2,4-Triazol-1-yl)benzoic acid is a chemical compound with the molecular formula C9H7N3O2. It has a molecular weight of 189.17 g/mol . This compound is a powder at room temperature .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process involved a sequence of consecutive functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid was established by NMR and MS analysis . The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid include hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These reactions were used to transform the functional groups and establish the structure of the compound .Physical and Chemical Properties Analysis
2-(1H-1,2,4-Triazol-1-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 189.17 g/mol . The melting point of this compound is between 264-266 degrees Celsius .Scientific Research Applications
Metal-Organic Frameworks and Coordination Polymers
Halogeno(triazolyl)zinc Complexes : The study by Lincke, Lässig, and Krautscheid (2009) synthesized halogeno(triazolyl)zinc complexes, which were utilized as building blocks for creating three-dimensional frameworks through hydrogen bonding. The complexes showcased potential applications in the construction of MOFs with specific chemical functionalities (Jörg Lincke et al., 2009).
Supramolecular Transition Metal(II) Complexes : Wang et al. (2018) developed four new complexes using triazole-benzoic acid derivatives, revealing their crystal structures, Hirshfeld surface analysis, and thermal properties. These complexes demonstrated good thermal stability and intense exothermic decomposition processes, indicating their potential for advanced material applications (Da-Wei Wang et al., 2018).
Photoluminescence and Magnetic Properties
- Manganese(II) Coordination Polymer : A study by Zhao et al. (2021) explored a manganese(II) coordination polymer with magnetism and photochemical detection properties. This research highlights the potential use of such materials in sensing applications, particularly for detecting dichromate ions in aqueous solutions (D. Zhao et al., 2021).
Synthesis and Structural Analysis
- Complex Formation with Transition Metals : Research by Deng et al. (2018) on d10 metal coordination polymers based on in situ formed 3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid from different precursors showcased how in situ hydrolysis reactions influence the assembly of coordination polymers. This work provides insights into the synthesis strategies that can be employed to control the structural features of coordination polymers (Shu‐Qi Deng et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that some related compounds can inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell growth and death .
Pharmacokinetics
Its molecular weight of 18917 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, such as this compound, have been used in the design and development of more selective and potent anticancer molecules . They have shown inhibitory activities against cancer cell lines .
Cellular Effects
In vitro cytotoxic evaluation of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride has indicated that it exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has been observed to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that it inhibits the proliferation of cancer cells by inducing apoptosis
Temporal Effects in Laboratory Settings
It is known that the compound has been successfully synthesized and its structures were established by NMR and MS analysis .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMRSPRJPIELNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678896 |
Source
|
Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-11-6 |
Source
|
Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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